[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride
CAS No.: 1401425-41-9
Cat. No.: VC2716570
Molecular Formula: C11H16Cl2N2S
Molecular Weight: 279.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401425-41-9 |
|---|---|
| Molecular Formula | C11H16Cl2N2S |
| Molecular Weight | 279.2 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H14N2S.2ClH/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10;;/h3-6H,7,12H2,1-2H3;2*1H |
| Standard InChI Key | DWCARJPROZQGLL-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl |
| Canonical SMILES | CC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H16Cl2N2S | |
| Molecular Weight | 279.2 g/mol | |
| CAS Number | 1401425-41-9 | |
| Physical Appearance | Crystalline solid | |
| Solubility | Soluble in polar solvents including water, methanol, and DMSO | |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine dihydrochloride |
In terms of chemical reactivity, the compound exhibits characteristics typical of both benzothiazoles and amines. The amine group can participate in nucleophilic reactions, while the benzothiazole moiety contributes to the compound's aromatic character and potential for π-π interactions with biological targets. The dihydrochloride salt form affects the compound's solubility profile, typically enhancing water solubility compared to the free base form.
Identification and Classification
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride can be identified and classified using various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for structural confirmation and purity assessment.
The compound is classified as a benzothiazole derivative with potential pharmaceutical applications. Given its heterocyclic nature and amine functionality, it falls under the broader category of nitrogen and sulfur-containing heterocycles, which constitute an important class of compounds in medicinal chemistry. It shares structural similarities with other benzothiazole derivatives that have demonstrated various biological activities, positioning it as a compound of interest for pharmaceutical research and development.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of benzothiazole derivatives, including [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride, traditionally involves multi-step procedures. Common approaches include the condensation of appropriate starting materials to form the benzothiazole ring, followed by functionalization to introduce the 2-methylpropyl amine group. The final step typically involves treatment with hydrochloric acid to obtain the dihydrochloride salt.
Traditional methods often employ conventional heating under reflux conditions and may require extended reaction times. While these approaches have been reliable for producing benzothiazole derivatives, they often suffer from limitations including harsh reaction conditions, substantial waste generation, and the use of toxic reagents or solvents.
Biological Activities
Antimicrobial Properties
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride has demonstrated significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to interact with and inhibit key bacterial enzymes necessary for growth and replication.
Studies have indicated that benzothiazole derivatives, including this compound, exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The antimicrobial properties make this compound potentially valuable in addressing the growing concern of antibiotic resistance.
The antimicrobial mechanism appears to involve the inhibition of essential bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. By interfering with these vital processes, the compound can prevent bacterial growth and proliferation. This targeted mechanism of action suggests potential applications in developing new antimicrobial agents with specific activity against resistant bacterial strains.
Enzyme Inhibition Mechanisms
One of the most significant biological activities of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride is its ability to inhibit specific enzymes. Research has shown that benzothiazole compounds can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for various biological processes, particularly in bacterial systems.
The enzyme inhibition mechanism likely involves the interaction of the benzothiazole moiety with specific binding sites on the target enzymes. The heterocyclic structure, with its electron-rich sulfur atom and nitrogen atom, can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's active site, thereby disrupting normal enzyme function.
This enzyme inhibitory activity provides a molecular basis for the compound's antimicrobial properties and suggests potential applications in the development of new therapeutic agents targeting specific enzymatic pathways in various disease conditions.
Other Biological Activities
Beyond antimicrobial effects and enzyme inhibition, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride and related benzothiazole derivatives exhibit a range of other biological activities that make them valuable compounds in medicinal chemistry. These include:
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Anticancer potential: Benzothiazole derivatives have shown promising anticancer activities through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells.
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Antifungal properties: Some benzothiazole compounds demonstrate activity against fungal pathogens, suggesting potential applications in antifungal therapy.
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Antitubercular activity: Certain benzothiazole derivatives show inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.
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Enzyme inhibition beyond antimicrobial targets: Some benzothiazole compounds can inhibit enzymes like dihydrofolate reductase, which is relevant in both antimicrobial and anticancer applications.
These diverse biological activities highlight the versatility of benzothiazole derivatives and underscore the potential of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride as a lead compound for various therapeutic applications.
Applications
Medicinal Chemistry Applications
The diverse biological activities of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride make it a compound of significant interest in medicinal chemistry. Its potential applications in drug development span several therapeutic areas:
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Antimicrobial drug development: Given its demonstrated ability to inhibit bacterial enzymes essential for growth and replication, this compound serves as a promising lead for the development of new antibacterial agents, particularly against resistant strains.
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Potential applications in treating infectious diseases: The compound's antimicrobial properties suggest utility in developing therapeutics for bacterial infections, potentially including those caused by drug-resistant organisms.
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Cancer therapeutics: The anticancer potential of benzothiazole derivatives makes [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride a compound of interest in cancer research and drug development.
These medicinal chemistry applications highlight the compound's versatility and potential impact across multiple areas of therapeutic research. The ability to target multiple biological pathways makes it a valuable starting point for the development of new therapeutic agents.
Role as Chemical Building Block
Beyond its direct biological activities, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride serves as an important building block in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the amine functionality provides a reactive site for further modifications, allowing chemists to create diverse derivatives with tailored properties.
As a building block, this compound can be used in the synthesis of:
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Conjugates with other bioactive molecules
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Peptide-based drug candidates
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Imaging agents containing the benzothiazole moiety
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Polymeric materials with embedded benzothiazole units for drug delivery
This versatility as a synthetic intermediate enhances the compound's utility in both academic research and pharmaceutical development. The ability to serve as a building block for more complex structures expands the compound's influence beyond its direct biological activities.
Research Applications
In addition to its potential therapeutic applications, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride finds application in various research contexts:
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As a probe for studying enzyme mechanisms, particularly those involving bacterial enzymes like DNA gyrase and dihydroorotase.
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In structure-activity relationship studies to understand the influence of structural modifications on biological activity, providing insights for rational drug design.
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As a standard or reference compound in the development and validation of analytical methods for detecting benzothiazole derivatives.
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In materials science research, where benzothiazole derivatives have applications in developing novel functional materials with specific properties.
These research applications contribute to our understanding of fundamental biochemical processes and aid in the development of new therapeutic strategies. The compound's well-defined structure and biological activities make it valuable for elucidating mechanisms of action and developing new methodologies.
Structure-Activity Relationships
Comparison with Related Benzothiazole Derivatives
Understanding the structure-activity relationships of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride requires comparison with structurally related compounds. Table 2 presents a comparison of this compound with other benzothiazole derivatives, highlighting structural differences and their impact on biological activities.
This comparison reveals that the presence and position of the amine group, as well as the length and branching of the alkyl chain, significantly influence the biological properties of these compounds. The 2-methylpropyl group in [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride appears to enhance certain biological activities, potentially due to improved interactions with target binding sites or altered pharmacokinetic properties.
Effect of Functional Group Modifications
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of functional groups attached to the core structure. For [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride, several key observations regarding structure-activity relationships can be made:
Understanding these structure-activity relationships is essential for the rational design of new benzothiazole derivatives with enhanced biological activities and improved pharmacological properties. Modifications to the basic structure can be strategically implemented to optimize specific properties or activities for particular therapeutic applications.
Current Research and Future Perspectives
Recent Research Findings
Recent research on [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride and related benzothiazole derivatives has yielded several significant findings:
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Enhanced understanding of the molecular mechanisms underlying the antimicrobial activity, particularly the identification of specific bacterial enzymes targeted by these compounds.
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Development of improved synthetic routes, including green chemistry approaches and microwave-assisted methods, leading to more efficient production of these compounds.
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Discovery of potential new therapeutic applications, including anticancer activities, expanding the potential utility of these compounds in medicinal chemistry.
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Characterization of structure-activity relationships guiding the development of more potent and selective derivatives targeting specific biological pathways.
These findings have contributed to a growing interest in benzothiazole derivatives as versatile compounds with diverse biological activities and potential therapeutic applications.
Research Challenges and Opportunities
Despite the promising properties of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride, several challenges and opportunities remain in its research and development:
Challenges:
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Optimization of synthetic routes to improve yield, reduce environmental impact, and enhance scalability
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Comprehensive characterization of the compound's pharmacokinetic and pharmacodynamic properties
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Detailed elucidation of mechanisms of action for various biological activities
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Assessment of potential toxicity and side effects
Opportunities:
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Application of modern computational methods to predict new biological targets and activities
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Utilization of advanced synthetic techniques to create novel derivatives with enhanced properties
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Exploration of combination therapies exploiting synergistic effects with other bioactive compounds
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Development of targeted delivery systems to improve efficacy and reduce potential side effects
Addressing these challenges and capitalizing on these opportunities will be crucial for realizing the full potential of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride in various therapeutic and research applications.
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